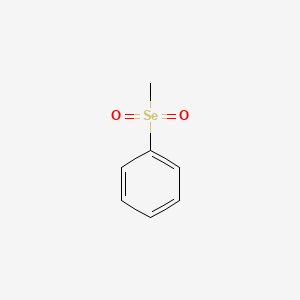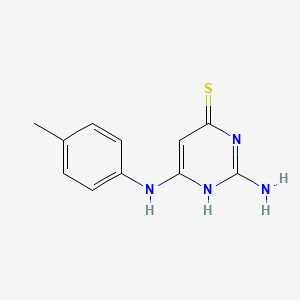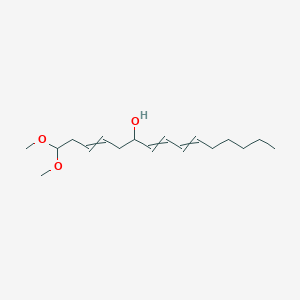
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methylbutanoate is an organic compound characterized by its unique structure, which includes a dioxolane ring and a methylbutanoate ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methylbutanoate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 2-methylbutanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:
2,2-Dimethyl-1,3-dioxolane-4-methanol+2-methylbutanoyl chloride→(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methylbutanoate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions: (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: 2-methylbutanoic acid.
Reduction: (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers and resins, where its unique structure imparts desirable properties to the final product.
作用機序
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methylbutanoate involves its interaction with various molecular targets, primarily through its ester group. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial in biological systems where esterases play a role in metabolizing ester-containing compounds.
類似化合物との比較
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate
Comparison:
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate: Similar in structure but with a pivalate ester group, which may impart different reactivity and stability.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate: Contains an acetate ester group, making it more susceptible to hydrolysis compared to the 2-methylbutanoate ester.
The uniqueness of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methylbutanoate lies in its specific ester group, which provides a balance between stability and reactivity, making it suitable for various applications in synthesis and industry.
特性
CAS番号 |
99348-15-9 |
|---|---|
分子式 |
C11H20O4 |
分子量 |
216.27 g/mol |
IUPAC名 |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-methylbutanoate |
InChI |
InChI=1S/C11H20O4/c1-5-8(2)10(12)13-6-9-7-14-11(3,4)15-9/h8-9H,5-7H2,1-4H3 |
InChIキー |
CLXBEIYFOHTAAB-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(=O)OCC1COC(O1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane)](/img/structure/B14352756.png)







![Methyl 5-[(3-aminopropyl)amino]pentanoate](/img/structure/B14352785.png)

![2-(4-Fluorophenyl)benzo[H]chromen-4-one](/img/structure/B14352810.png)
![3,4,7,8-Tetrahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B14352813.png)

![5-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14352831.png)
